- Unexpected reaction using methanol dried over molecular sievesSynthetic Communications, 2002, 32(11), 1665-1670,
Cas no 90-15-3 (naphthalen-1-ol)
Naphthalen-1-ol, auch bekannt als 1-Naphthol, ist eine organische Verbindung mit der Summenformel C₁₀H₇OH. Es handelt sich um ein weißes bis leicht gelbliches kristallines Pulver mit charakteristischem Geruch. Diese Verbindung ist ein wichtiges Zwischenprodukt in der chemischen Industrie, insbesondere bei der Synthese von Farbstoffen, Pestiziden und Pharmazeutika. 1-Naphthol zeichnet sich durch seine gute Löslichkeit in organischen Lösungsmitteln wie Ethanol und Ether aus, während es in Wasser nur begrenzt löslich ist. Seine phenolische Hydroxylgruppe ermöglicht vielfältige chemische Reaktionen, darunter Etherifizierung und Kondensation. Aufgrund seiner Stabilität und Reaktivität wird es häufig in Forschungs- und Industrielaboren eingesetzt. Sicherheitshinweise: 1-Naphthol kann Haut- und Augenreizungen verursachen und erfordert angemessene Schutzmaßnahmen.

naphthalen-1-ol structure
Produktname:naphthalen-1-ol
naphthalen-1-ol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Naphthalen-1-ol
- a-Naphthol
- 1-Hydroxynaphthalene
- C.I. 76605
- Durafur developer D
- Fourrine 99
- Furro ER
- Oxidation base 33
- 1-Naphthalenol
- 1-naphthol (alpha)
- alpha-Naphthol
- 1-Naphthol
- 1-Naphthol [for Biochemical Research]
- 1-Naphtyol
- 1-Hydroxynaphthalene
- α-Hydroxynaphthalene
- NAPHTHOL
- Fouramine ERN
- Fourrine ERN
- Tertral ERN
- Ursol ERN
- Basf Ursol ERN
- Nako TRB
- Zoba ERN
- alpha-Hydroxynaphthalene
- Naphthalenol
- C.I. Oxidation Base 33
- .alpha.-Naphthol
- 1-Naphthyl alcohol
- CI Oxidation Base 33
- .alpha.-Hydroxynaphthalene
- 1-napthol
- CI 76605
- WLN: L66J BQ
- 1-Naphthol (8CI)
- 5-Hydroxynaphthalene
- Naphthol-1
- Naphthyl-1-ol
- NSC 9586
- α-Naphthol
- α-Naphthyl alcohol
- 50356-21-3
- ST5214429
- napthyl alcohol
- nchembio791-comp4
- 1-Naphthol, puriss., for fluorescence, >=99.0% (GC)
- Tox21_202120
- CCRIS 1172
- N0026
- 35825_RIEDEL
- CS-W020125
- STL163337
- GS-6917
- 1-Naphthol, certified reference material, TraceCERT(R)
- 1ST000684
- SCHEMBL3416
- 1Naphthalenol
- 4b33
- 1-Naphthol, LR, >=99%
- hydroxynaphthalene
- F1908-0108
- AI3-00106
- LS-95401
- N0864
- alphaHydroxynaphthalene
- CAS-90-15-3
- Z104474036
- alpha-Naphthol, 1-Naphthol
- (+)-naphthol
- NSC9586
- Duloxetine EP Impurity D (1-Naphthol)
- 1-Naphtol
- BBL011611
- Naphth-1-ol, 9
- alpha-Naphthyl alcohol
- CHEBI:10319
- 1-Naphthol, >=98.0% (GC)
- UNII-2A71EAQ389
- alpha-napthol
- DULOXETINE HYDROCHLORIDE IMPURITY D (EP IMPURITY)
- 33420_RIEDEL
- HSDB 2650
- 1-Naphthol, SAJ special grade, >=99.0%
- SGCUT00118
- DTXCID401793
- alphanaphthol
- DTXSID6021793
- AKOS000118822
- DULOXETINE IMPURITY D (USP IMPURITY)
- 1hydroxynaphthalene
- EINECS 201-969-4
- NSC-9586
- 1-Naphthol, ReagentPlus(R), >=99%
- 1-Naphthol, Pure PA, 99%
- ZINC00967929
- 1-Naphthol, Vetec(TM) reagent grade, 98%
- EN300-19501
- Naphthol, 1-
- 1-Naphthol, Purified
- DULOXETINE HYDROCHLORIDE IMPURITY D [EP IMPURITY]
- 1-Naphthol, PESTANAL(R), analytical standard
- J-610055
- to_000072
- hydroxy naphthalene
- 1321-67-1
- HY-Y1309
- Naphthol 1
- 70442_FLUKA
- 1-Naphthol, p.a., 99.0%
- NCGC00249169-01
- 1-Naphthol, Reagent
- Q408876
- 90-15-3
- 1-Naphthol, puriss. p.a., Reag. Ph. Eur., >=99% (GC)
- CHEMBL122617
- NS00005331
- N1000_SIAL
- naphthalene-1-ol
- N2780_SIAL
- 1NP
- 70438_FLUKA
- 1-NAPHTHOL [HSDB]
- napthalenol
- AB-131/40232333
- 1-Naphthol, BioXtra, >=99%
- NCGC00256563-01
- 2A71EAQ389
- DB-259778
- BDBM23450
- 1-NAPHTHOL [INCI]
- DULOXETINE IMPURITY D [USP IMPURITY]
- 1-NAPHTHOL [MI]
- 8 -naphthol
- NCGC00259669-01
- DULOXETINE IMPURITY D
- C11714
- MFCD00003930
- Tox21_302768
- 1-NAPHTOL-
- naphthalen-1-ol
-
- MDL: MFCD00003930
- Inchi: 1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H
- InChI-Schlüssel: KJCVRFUGPWSIIH-UHFFFAOYSA-N
- Lächelt: OC1C2C(=CC=CC=2)C=CC=1
- BRN: 1817321
Berechnete Eigenschaften
- Genaue Masse: 144.057515
- Monoisotopenmasse: 144.057515
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 133
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: 2.8
- Topologische Polaroberfläche: 20.2
- Tautomerzahl: 2
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.224
- Schmelzpunkt: 94-96 °C (lit.)
- Siedepunkt: 278-280 °C(lit.)
- Flammpunkt: Fahrenheit: 257° f
Celsius: 125° c - Brechungsindex: 1.6224
- Löslichkeit: Soluble in benzene, chloroform, ether and ethanol.
- Stabilität/Haltbarkeit: Stable, but air and light sensitive - store under inert gas. Incompatible with strong bases, strong oxidizing agents.
- PSA: 20.23000
- LogP: 2.54540
- Merck: 6383
- λ max: 324(MeOH)(lit.)
- Sensibilität: Air & Light Sensitive
- Löslichkeit: Leicht löslich im Wasser, leicht löslich in Benzol, Ethanol, Ether, Chloroform und alkalischen Lösungen.
- pka: 9.34(at 25℃)
- Dampfdruck: 1 mmHg ( 94 °C)
naphthalen-1-ol Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Danger
- Gefahrenhinweis: H302,H312,H315,H318,H335
- Warnhinweis: P261,P280,P305+P351+P338
- Transportnummer gefährlicher Stoffe:UN2811 - class 6.1 - PG 3 - EHS - Toxic solids, organic, n.o.s., HI: all
- WGK Deutschland:1
- Code der Gefahrenkategorie: 21/22-37/38-41-51/53
- Sicherheitshinweise: 22-26-37/39-61
- FLUKA MARKE F CODES:8-23
- RTECS:QL2800000
-
Identifizierung gefährlicher Stoffe:
- Explosionsgrenze:5%
- PackingGroup:III
- TSCA:Yes
- Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.
- Gefahrenklasse:6.1
naphthalen-1-ol Zolldaten
- HS-CODE:29071510
naphthalen-1-ol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB118103-2,5 kg |
1-Naphthol, 99%; . |
90-15-3 | 99% | 2.52,5kg |
€219.00 | 2023-05-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N029A-100g |
naphthalen-1-ol |
90-15-3 | 99% | 100g |
¥61.0 | 2022-05-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N12070-500g |
1-Naphthol |
90-15-3 | 500g |
¥106.0 | 2021-09-08 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45524-5g |
1-Naphthol (Fourrine ERN) |
90-15-3 | 98% | 5g |
¥445.00 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N12071-500mg |
1-Naphthol |
90-15-3 | 500mg |
¥178.0 | 2021-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N2780-10G |
naphthalen-1-ol |
90-15-3 | 99% | 10g |
¥879.34 | 2023-10-15 | |
TRC | N367990-100g |
1-Naphthol |
90-15-3 | 100g |
$ 391.00 | 2023-09-06 | ||
Enamine | EN300-19501-25.0g |
naphthalen-1-ol |
90-15-3 | 94% | 25g |
$38.0 | 2023-05-03 | |
Enamine | EN300-19501-100.0g |
naphthalen-1-ol |
90-15-3 | 94% | 100g |
$67.0 | 2023-05-03 | |
Life Chemicals | F1908-0108-2.5g |
naphthalen-1-ol |
90-15-3 | 95%+ | 2.5g |
$40.0 | 2023-11-21 |
naphthalen-1-ol Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ; pH 7, rt
Referenz
- Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1Journal of Biological Chemistry, 2005, 280(1), 506-514,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Alumina (Gamma Alumina Oxide) , Nickel titanium oxide (Ni0.03Ti0.97O1.97) Solvents: Water ; 8 min, rt
Referenz
- Highly recyclable Ti0.97Ni0.03O1.97 catalyst coated on cordierite monolith for efficient transformation of arylboronic acids to phenols and reduction of 4-nitrophenolDalton Transactions, 2021, 50(40), 14223-14234,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Sulfuric acid Solvents: Acetone ; 10 min, 40 - 50 °C
Referenz
- Acid-washed bentonite: a new reagent for the deprotection of tetrahydropyranyl ethersJournal of Chemical Research, 2011, 35(8), 477-479,
Synthetic Routes 7
Synthetic Routes 8
Reaktionsbedingungen
1.1 Catalysts: N,N′-1,2-Ethanediylbis[N-bromobenzenesulfonamide] Solvents: Methanol ; 3 h, rt
Referenz
- N,N'-Dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) as a novel N-bromo reagent catalyzed tetrahydropyranylation/depyranylation of alcohols and phenols under mild conditionsCatalysis Communications, 2007, 8(3), 383-388,
Synthetic Routes 9
Synthetic Routes 10
Reaktionsbedingungen
1.1 Catalysts: Boron trifluoride etherate , Quinolinium, 3-cyano-1-methyl-, perchlorate (1:1) , (OC-6-11)-Bis(acetonitrile)[bis[μ-[[2,3-butanedione 2,3-di(oximato-κO)](2-)]]tet… Solvents: Acetonitrile ; 30 min, rt
Referenz
- Photocatalytic hydrogen evolution of 1-tetralones to α-naphthols by continuous-flow technologyCatalysis Science & Technology, 2019, 9(13), 3337-3341,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Carbon dioxide Solvents: Ethanol , Water ; 30 min, 60 °C
Referenz
- Preparation of high purity α-naphtholAzerbaidzhanskii Khimicheskii Zhurnal, 2008, (3), 50-55,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: 2,2′-Bipyridine , Trimethylsilyl triflate Solvents: Acetonitrile ; 0 °C; 10 - 25 min, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2'-BipyridylACS Omega, 2019, 4(5), 8465-8471,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Solvents: Ethyl 2-chloro-2,2-difluoroacetate , Water ; 12 h, 80 °C
Referenz
- Water-promoted synthesis of fused bicyclic triazolines and naphthols from oxa(aza)bicyclic alkenes and transformation via a novel ring-opening/rearrangement reactionGreen Chemistry, 2018, 20(11), 2512-2518,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe3O4) , Silver Solvents: Water ; 24 h, 40 bar, 100 °C
Referenz
- Microwave-Assisted Synthesis of Magnetic Carboxymethyl Cellulose-Embedded Ag-Fe3O4 Nanocatalysts for Selective Carbonyl HydrogenationACS Sustainable Chemistry & Engineering, 2016, 4(3), 965-973,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Ethanol , Water ; 6 h, rt
Referenz
- A mild and highly efficient conversion of arylboronic acids into phenols by oxidation with MCPBASynlett, 2013, 24(4), 499-501,
Synthetic Routes 16
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O)
1.2 Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Referenz
- Microwave assisted deprotection of trimethylsilyl ethers under solvent-free conditions catalyzed by clay or a palladium complexMonatshefte fuer Chemie, 1999, 130(9), 1175-1178,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Indium oxide , Diisopropylethylamine Solvents: Ethanol ; 24 h, rt
Referenz
- Rationally Designed Double-Shell Dodecahedral Microreactors with Efficient Photoelectron Transfer: N-Doped-C-Encapsulated Ultrafine In2O3 NanoparticlesChemistry - A European Journal, 2019, 25(12), 3053-3060,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone , Water ; 2 min, rt
Referenz
- Oxidation of Organotrifluoroborates via OxoneJournal of Organic Chemistry, 2011, 76(2), 623-630,
naphthalen-1-ol Raw materials
- Potassium (1-naphthalene)trifluoroborate
- 4-Chloro-1-naphthol
- naphthalene-1-carbaldehyde
- 1,4-Dihydro-1,4-epoxynaphthalene
- 1-Naphthylboronic acid
- Silane, trimethyl(1-naphthalenyloxy)-
- 1-Naphthalenol,potassium salt (1:1)
- 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)-
- 1-(Methoxymethoxy)naphthalene
- 1-Naphthyl acetate
- 1,2,3,4-tetrahydronaphthalen-1-one
naphthalen-1-ol Preparation Products
naphthalen-1-ol Verwandte Literatur
-
Limin Yang,Jinxin Wang,Linjiao Qu,Zhen Liu,Lei Jiang Analyst 2020 145 3958
-
Ivy Sarkar New J. Chem. 2016 40 6666
-
Mohamed Mukthar Ali,K. Y. Sandhya RSC Adv. 2014 4 51624
-
Prathibha kumari,Sunirmal Barik,Noorul H. Khan,Bishwajit Ganguly,Rukhsana I. Kureshy,Sayed H. R. Abdi,H. C. Bajaj RSC Adv. 2015 5 69493
-
Mousa Farhadian,Parvaneh Sangpour,Ghader Hosseinzadeh RSC Adv. 2016 6 39063
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Naphthaline Naphthole und Derivate
- Pestizid-Chemikalien Pestizid aktive Wirkstoffe Standard Substanzen
- Lösungsmittel und organische Chemikalien Organische Verbindungen Alkohol/Äther
- Lösungsmittel und organische Chemikalien Organische Verbindungen Kohlenwasserstoffe
90-15-3 (naphthalen-1-ol) Verwandte Produkte
- 117-59-9(1-Naphthol-5-sulfonic Acid)
- 582-17-2(2,7-Dihydroxynaphthalene)
- 575-38-2(1,7-Dihydroxynaphthalene)
- 1143-38-0(Dithranol)
- 83-56-7(1,5-Dihydroxynaphtalene)
- 3121-70-8(1-naphthyl butyrate)
- 132-86-5(Naphthoresorcinol)
- 571-60-8(1,4-Dihydroxynaphthalene)
- 476-60-8(Anthracene-1,4,9,10-tetraol)
- 135-19-3(naphthalen-2-ol)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-15-3)1-Naphthol

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Jiangsu Xinsu New Materials Co., Ltd
(CAS:90-15-3)

Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung